![molecular formula C12H7BrCl2O B1439578 4-(4-Bromophenoxy)-1,2-dichlorobenzene CAS No. 854259-28-2](/img/structure/B1439578.png)
4-(4-Bromophenoxy)-1,2-dichlorobenzene
Overview
Description
“4-(4-Bromophenoxy)benzaldehyde” is a compound with the molecular formula C13H9BrO2 and a molecular weight of 277.117 . It’s used in scientific research .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, “N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide” was synthesized through S-alkylation of “4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol” in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenoxy)benzaldehyde” can be represented by the SMILES string C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Br
.
Scientific Research Applications
Coordination Compounds
The compound can be used in the synthesis of coordination compounds. For instance, a coordination compound of Ni(II) with 2-(4-bromophenoxy)acetohydrazide was obtained for the first time . The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
Pharmaceutical Intermediates
“4-(4-Bromophenoxy)-1,2-dichlorobenzene” can be used as a pharmaceutical intermediate . It can be used in the production of other compounds, which can then be used in the development of various pharmaceuticals .
Antiviral Applications
Compounds similar to “4-(4-Bromophenoxy)-1,2-dichlorobenzene” have been shown to exhibit antiviral activities. This makes it a potential candidate for the treatment of various viral diseases.
Anticancer Applications
The compound has also been shown to have anticancer activities. This suggests that it could be used in the development of new treatments for various types of cancer.
Antibacterial Applications
“4-(4-Bromophenoxy)-1,2-dichlorobenzene” and its derivatives have been found to have antibacterial properties. This makes it a potential candidate for the development of new antibacterial drugs.
Alzheimer’s Disease Treatment
The compound has been studied for its potential use in the treatment of Alzheimer’s disease. While more research is needed, the initial results are promising.
Synthesis of 4-Bromo-Phenol
The compound can be used to produce 4-bromo-phenol . This compound has various applications, including as a precursor for the synthesis of other compounds .
Production of Biologically Active Derivatives
Hydrazides, which are key intermediates and valuable starting materials for synthesizing novel biologically active derivatives, can be synthesized from compounds like "4-(4-Bromophenoxy)-1,2-dichlorobenzene" . These derivatives can exhibit antibacterial and antifungal activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromophenoxy)-1,2-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYPOCZZAGXYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)-1,2-dichlorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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